molecular formula C13H14Cl2O3 B1326363 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one CAS No. 884504-47-6

1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one

Cat. No.: B1326363
CAS No.: 884504-47-6
M. Wt: 289.15 g/mol
InChI Key: SBZJQOOFXZBMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one, with the CAS Registry Number 884504-47-6, is an organic compound of research interest . Its chemical structure is defined by the molecular formula C13H14Cl2O3 and a molecular weight of 289.15 g/mol . The compound is characterized by a propiophenone backbone substituted with dichloro and dioxane functional groups, which may lend itself to exploration in various synthetic pathways. Synonyms for this compound include 2',5'-Dichloro-3-(1,3-Dioxan-2-Yl) Propiophenone . As a building block in organic chemistry, this compound could be utilized in the synthesis of more complex molecules for pharmaceutical or materials science research. Its structure, featuring a ketone and a protected aldehyde in the dioxane ring, offers potential sites for further chemical modification. Researchers can employ it in the development of novel chemical entities or as an intermediate in multi-step synthetic processes. Disclaimer: This product is developed and supplied for laboratory research purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use. All information provided is for informational purposes only and is not a substitute for professional chemical safety or handling advice.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c14-9-2-3-11(15)10(8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZJQOOFXZBMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646054
Record name 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-47-6
Record name 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one is a synthetic organic compound with the molecular formula C13H14Cl2O3 and a molecular weight of approximately 289.15 g/mol. Its unique structural features include a dioxane ring and a dichlorophenyl moiety, which may contribute to its biological activity. This article explores the biological properties, potential applications, and relevant research findings related to this compound.

Biological Activity Overview

Research indicates that compounds with dioxane rings often exhibit various biological activities, including antimicrobial and anticancer properties. The dichlorophenyl group may enhance these activities due to its electron-withdrawing effects, which can increase the electrophilicity of neighboring functional groups .

Antimicrobial Activity

Preliminary studies suggest that this compound may inhibit certain metabolic pathways in microorganisms. This inhibition could be useful for developing antimicrobial agents. Similar compounds have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Unique Features
3-(1,3-Dioxan-2-yl)propan-1-oneC12H14O3Lacks chlorine substitutions; simpler structure
4-ChloroacetophenoneC9H9ClOContains an acetophenone structure; more reactive
2-Chloro-5-methylphenolC7H7ClOSimple phenolic compound; different biological activity profile

The unique combination of the dioxane ring and dichlorophenyl group in this compound may result in distinct biological activities not observed in simpler analogs.

Study on 1,3-Dioxolanes

A study synthesized various 1,3-dioxolanes and tested their antibacterial and antifungal activities. The results indicated that many of these compounds exhibited significant activity against Candida albicans and several bacterial strains such as Staphylococcus epidermidis and Enterococcus faecalis . This suggests that similar structural motifs could confer comparable biological activities to this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key similarities and differences between the target compound and its structural analogs:

Compound Name Molecular Formula Substituents Functional Groups Physical Properties Research Findings
1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one (Target) ~C₁₃H₁₄Cl₂O₃ 2,5-dichlorophenyl, 1,3-dioxan-2-yl Ketone, ether Not reported No direct data; inferred stability from dioxane ring systems .
1-(2,5-Dichlorophenyl)-2,2,3,3,3-pentafluoropropan-1-one () C₉H₃Cl₂F₅O 2,5-dichlorophenyl, pentafluoro-propanone Ketone Not reported Fluorine substituents likely enhance electronegativity and metabolic resistance .
1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one () C₁₂H₁₂F₂O₃ 3,5-difluorophenyl, 1,3-dioxolan-2-yl Ketone, ether Boiling point: 327.5±32.0 °C (predicted), Density: 1.256 g/cm³ Dioxolane ring (5-membered) may increase ring strain vs. dioxane (6-membered) .
1-(3,5-Dichlorophenyl)-propan-1-one () C₉H₇Cl₂O 3,5-dichlorophenyl Ketone Not reported Simpler structure with no ether ring; lower molecular weight may improve volatility .
1-(2,5-Dichlorophenyl)-3-(2,5-dimethylphenyl)propan-1-one () C₁₆H₁₄Cl₂O 2,5-dichlorophenyl, 2,5-dimethylphenyl Ketone Not reported Bulky dimethylphenyl group could sterically hinder reactivity .

Key Insights:

Substituent Effects: Halogens: Chlorine atoms () increase lipophilicity and resistance to oxidative degradation compared to fluorine () . Ether Rings: The 1,3-dioxane ring in the target compound likely improves solubility in polar solvents compared to non-ether analogs (e.g., ) .

Preparation Methods

Key Experimental Data on 1,3-Dioxane Preparation

Step Reagents & Conditions Yield Notes
Bromination of (2,2-dimethyl-1,3-dioxan-5-yl)methanol Carbon tetrabromide, triphenylphosphine, 1H-imidazole, dichloromethane, 20°C, 4 h 100% Ice cooling used; product purified by silica gel chromatography
Oxidation to 2,2-dimethyl-1,3-dioxane-5-carbaldehyde Pyridinium chlorochromate (PCC), dichloromethane, 20°C, 2-8 h 60% Reaction monitored by TLC; crude product used directly in next step
Swern oxidation variant Oxalyl chloride, DMSO, triethylamine, dichloromethane, -78°C to room temp Not specified Used under nitrogen atmosphere; reaction monitored by TLC

These steps highlight the preparation of the dioxane aldehyde intermediate, which is crucial for subsequent coupling reactions.

Introduction of the 2,5-Dichlorophenyl Group and Propanone Chain

The aromatic dichlorophenyl moiety is introduced via halogenated aromatic precursors, often through nucleophilic substitution or Friedel-Crafts acylation reactions. The propan-1-one linkage is formed by coupling the aromatic ring with the dioxane-containing side chain.

Relevant Synthetic Approaches from Patents and Literature

  • Halogenated aromatic ketones such as 3-cycloalkyl-1-(1,3-dioxan-5-yl)-2-haloketones serve as key intermediates. Chlorine or bromine atoms on the aromatic ring facilitate further substitution reactions.
  • Alkylation reactions using cycloalkylmethyl halides in the presence of bases like sodium hydride and solvents such as dimethylformamide (DMF) at temperatures between 0°C and 120°C are employed to build the propanone side chain.
  • Phase transfer catalysis methods using quaternary ammonium salts or crown ethers enable efficient coupling of azole or aromatic moieties with dioxane derivatives under mild conditions (20–120°C).

Purification and Characterization

  • After synthesis, the reaction mixtures are typically worked up by aqueous extraction, drying over sodium sulfate, and solvent removal under reduced pressure.
  • Crystallization from solvent mixtures such as dichloromethane/diethyl ether is used to purify the final product.
  • Characterization includes melting point determination, NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Solvents Temperature Yield Notes
Bromination of dioxane methanol Carbon tetrabromide, triphenylphosphine, 1H-imidazole Dichloromethane 20°C, 4 h 100% Ice cooling, silica gel purification
Oxidation to dioxane aldehyde Pyridinium chlorochromate (PCC) Dichloromethane 20°C, 2-8 h 60% TLC monitoring, crude used directly
Alkylation with cycloalkylmethyl halides Sodium hydride, DMF DMF 0–120°C Not specified Base-mediated alkylation
Phase transfer catalysis coupling Quaternary ammonium salts or crown ethers Various polar solvents 20–120°C Not specified Enables mild reaction conditions
Workup and purification Aqueous extraction, drying, crystallization Dichloromethane, diethyl ether Ambient - Standard organic workup

Research Findings and Considerations

  • The choice of solvent and base is critical for the success of alkylation and coupling steps; polar aprotic solvents like DMF and bases such as sodium hydride are preferred for high reactivity.
  • Phase transfer catalysis offers an alternative route that can improve yields and reduce reaction times by facilitating the transfer of reactants between immiscible phases.
  • Oxidation steps using PCC or Swern oxidation are effective for converting alcohol intermediates to aldehydes without overoxidation or degradation of sensitive dioxane rings.
  • Purification by crystallization from mixed solvents ensures high purity, which is essential for subsequent biological or material applications.

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one?

A common approach involves condensation reactions between substituted acetophenones and cyclic ether aldehydes. For example, analogous syntheses (e.g., 1-(2,4-dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one) use ethanol as a solvent with catalytic thionyl chloride to facilitate enolate formation and subsequent aldol addition . Purification typically employs recrystallization or column chromatography.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F spectra to verify substituent positions and stereochemistry.
  • X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement, particularly for resolving halogen or ether group orientations .
  • Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).

Q. What analytical methods ensure purity for pharmacological studies?

High-performance liquid chromatography (HPLC) with UV detection is standard. For example, related propanone derivatives are analyzed using reverse-phase C18 columns with mobile phases like acetonitrile/water (60:40) and monitored at 254 nm. Impurity thresholds should adhere to ICH guidelines (e.g., <0.1% for major byproducts) .

Q. How does the electron-withdrawing effect of chlorine substituents influence reactivity?

The 2,5-dichlorophenyl group enhances electrophilicity at the ketone carbonyl, facilitating nucleophilic additions. Computational studies (e.g., DFT) can predict reaction sites by analyzing partial charges and frontier molecular orbitals. Experimental validation includes kinetic studies of reactions with nucleophiles like Grignard reagents.

Q. What solvent systems are optimal for recrystallization?

Binary solvent systems (e.g., ethanol/water or dichloromethane/hexane) are preferred. For halogenated propanones, solubility tests at varying temperatures (20–80°C) help identify optimal recrystallization conditions. Evidence from similar compounds suggests ethanol yields high-purity crystals with minimal solvent retention .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structure refinement?

Contradictions (e.g., disorder in the dioxane ring) require iterative refinement using SHELXL. Strategies include:

  • Applying restraints for bond lengths/angles in disordered regions.
  • Testing for twinning via PLATON’s TWIN analysis.
  • Validating hydrogen bonding networks with Mercury visualization tools .

Q. What experimental designs mitigate byproduct formation during synthesis?

  • Temperature control : Maintain reaction temperatures below 60°C to avoid side reactions (e.g., ether cleavage).
  • Catalyst optimization : Use Lewis acids like BF₃·Et₂O to enhance regioselectivity.
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track ketone consumption and intermediate formation .

Q. How can computational modeling predict biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) against targets like 5-HT₄ receptors (as seen in structurally related propanones) identifies potential binding modes. Pharmacophore modeling highlights critical features such as the dichlorophenyl group’s hydrophobic interactions and the dioxane ring’s hydrogen-bonding capacity .

Q. What strategies resolve spectral overlaps in NMR characterization?

  • 2D NMR : Utilize HSQC and HMBC to assign 1H^1H-13C^{13}C correlations, particularly for overlapping aromatic protons.
  • Solvent effects : Use deuterated DMSO to sharpen peaks for chlorine-adjacent protons.
  • Dynamic NMR : Analyze variable-temperature spectra to resolve conformational exchange in the dioxane moiety .

Q. How does the compound’s stability under varying pH conditions affect experimental design?

Stability studies (pH 1–13, 37°C) using UV-Vis spectroscopy reveal degradation kinetics. For example, acidic conditions may hydrolyze the dioxane ring, necessitating buffered solutions (pH 7.4) for biological assays. Accelerated stability testing (40°C/75% RH) informs storage protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.